5-Bromo-3-hydroxypicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

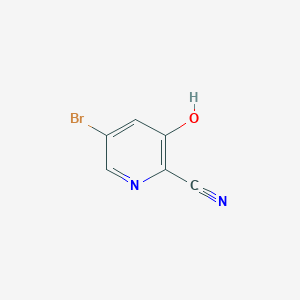

5-Bromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol. It is a brominated derivative of picolinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

5-Bromo-3-hydroxypicolinonitrile is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry, agrochemicals, and material science. The compound is also used in the development of new pharmaceuticals and as a precursor for the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-3-hydroxypicolinonitrile can be synthesized through several methods, including the bromination of 3-hydroxypicolinonitrile. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-hydroxypicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, typically under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Mécanisme D'action

The mechanism by which 5-Bromo-3-hydroxypicolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but typically, the compound interacts with specific binding sites, leading to the modulation of biological processes.

Comparaison Avec Des Composés Similaires

2-Bromopyridine

4-Bromopyridine

3-Bromopyridine

2-Chloropyridine

4-Chloropyridine

Activité Biologique

5-Bromo-3-hydroxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 5-position and a hydroxyl group at the 3-position of the picolinonitrile structure. The synthesis typically involves the bromination of 3-hydroxypicolinonitrile, followed by purification processes to obtain the desired compound in high yield. Notably, various synthetic routes have been developed, including nucleophilic substitutions and alkylation reactions that enhance the compound's reactivity and biological potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that it acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on fat mass and obesity-associated proteins (FTO) and prolyl hydroxylases (PHDs), which are crucial in regulating fat metabolism and hypoxia responses .

Inhibition Studies

The following table summarizes the inhibitory effects of this compound and its derivatives on various enzymes:

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | FTO | 15 ± 1 | |

| Derivative 1 | PHD2 | 15 ± 1 | |

| Derivative 2 | KDM4C | >100 | |

| Derivative 3 | KDM2A | 34-88 |

These findings suggest that while some derivatives demonstrate potent inhibition against FTO and PHD2, others show limited activity against different KDMs.

Case Studies

Several studies have focused on the application of this compound in therapeutic contexts:

- Obesity Management : A study demonstrated that treatment with FTO inhibitors derived from this compound led to reduced adipose tissue density without significantly affecting body weight. This indicates a potential role in obesity management by modulating fat metabolism .

- Cancer Research : Another investigation highlighted the compound's potential as an antitumor agent by targeting metabolic pathways critical for tumor growth. The inhibition of PI3K pathways through related compounds suggests a promising avenue for cancer therapy .

Safety and Toxicity

While the biological activities of this compound are promising, safety evaluations are crucial. Preliminary studies indicate moderate toxicity profiles; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXULMQDCFXASR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.